

# 2-Benzylphenol physical and chemical properties

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## Compound of Interest

Compound Name: 2-Benzylphenol

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Benzylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-benzylphenol**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

## Core Physical and Chemical Properties

**2-Benzylphenol**, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic aromatic compound with the chemical formula  $C_{13}H_{12}O$ .<sup>[1][2]</sup> It consists of a phenol ring substituted with a benzyl group at the ortho position.<sup>[3]</sup> At room temperature, it typically exists as a white to off-white or pale yellow crystalline solid with a faint phenolic odor.<sup>[2][4]</sup>

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2-benzylphenol**, compiled from various sources.

Table 1: Physical Properties of **2-Benzylphenol**

Property	Value	Source(s)
Molecular Weight	184.23 g/mol	[1][5][6]
Melting Point	21 - 55 °C	[4][7]
49-51 °C	[5][6][8]	
52 °C	[4]	
Boiling Point	312 °C (at 760 mmHg)	
171-172 °C (at 15 Torr)	[7][10]	[4][5][6][9]
Density	1.1102 g/cm <sup>3</sup> (at 20 °C)	[7][11]
1.0708 g/cm <sup>3</sup>	[1]	
Appearance	White to off-white crystalline solid	
Colorless to red-pink crystals	[12][13]	

Table 2: Chemical and Solubility Properties of **2-Benzylphenol**

Property	Value	Source(s)
pKa	10.39 ± 0.30 (Predicted)	[11][12][13]
Solubility in Water	Practically insoluble	[8][11][12][13]
Solubility in Organic Solvents	Soluble in ethanol, acetone, chloroform, and methanol.	[1][5][12]
Flash Point	>109 °C (>230 °F)	[8][9][13]
Refractive Index (nD20)	1.59945	[11][13][14]

Table 3: Spectroscopic Data Identifiers for **2-Benzylphenol**

Spectroscopy	Data Availability / Reference
$^1\text{H}$ NMR	Available
$^{13}\text{C}$ NMR	Available
Mass Spectrometry (GC-MS)	Available
Infrared (IR) Spectroscopy	Available
Raman Spectroscopy	Available

## Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and evaluation of **2-benzylphenol** are provided below.

### Synthesis of 2-Benzylphenol via Friedel-Crafts Alkylation

The synthesis of **2-benzylphenol** is commonly achieved through the Friedel-Crafts benzylation of phenol.[2] This electrophilic aromatic substitution reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.[2]

Materials:

- Phenol
- Benzyl alcohol
- Catalyst (e.g., heterogeneous acid catalyst)
- Petroleum ether
- Dean-Stark apparatus
- Reaction flask with a stirrer and dropping funnel

#### Procedure:

- A mixture of phenol and the catalyst is placed in the reaction flask.
- The mixture is heated to reflux (approximately 180 °C) with gentle stirring.
- Benzyl alcohol is gradually added to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of 6:1 (phenol to benzyl alcohol) is recommended.[\[2\]](#)
- The water produced during the reaction is collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
- The progress of the reaction can be monitored by gas chromatography.
- After completion, the reaction mixture is cooled, and the liquid product is decanted to separate it from the catalyst.
- The crude product is dissolved in petroleum ether, neutralized, and washed several times with distilled water.
- The organic layer is distilled at atmospheric pressure to remove unreacted starting materials and the solvent.
- The resulting benzylphenol is then purified by vacuum distillation.[\[2\]](#)

## Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound like **2-benzylphenol** can be determined using various methods, including spectrometric and potentiometric titrations.

#### General Spectrometric Method:

- A solution of **2-benzylphenol** is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).[\[15\]](#)
- The electronic absorption spectra of the solution are recorded at various pH values (typically ranging from 2.0 to 11.0).[\[15\]](#)

- The changes in absorbance at a specific wavelength, corresponding to the phenolate ion formation, are measured as a function of pH.
- The pKa value is then determined from the inflection point of the resulting sigmoid curve of absorbance versus pH.

## Measurement of Solubility

The solubility of **2-benzylphenol** in various solvents can be determined using the shake-flask method.

General Shake-Flask Method:

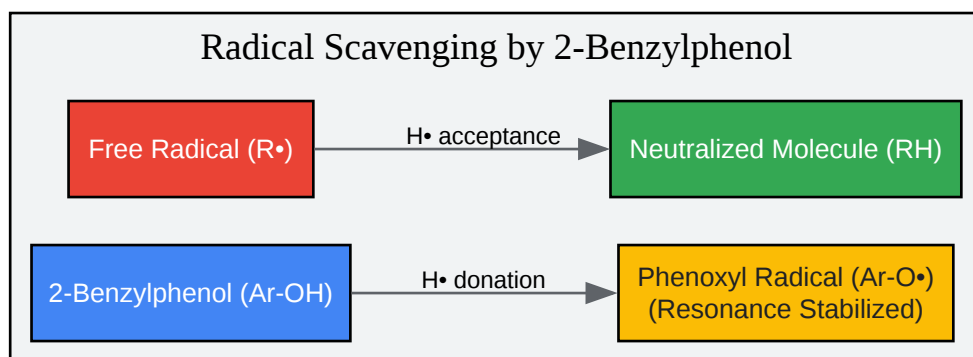
- An excess amount of solid **2-benzylphenol** is added to a known volume of the solvent of interest in a sealed container.
- The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- The concentration of **2-benzylphenol** in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

## Biological Activity and Experimental Workflows

While specific signaling pathways for **2-benzylphenol** are not extensively documented, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial activities.<sup>[4][7][12]</sup> The following sections describe general mechanisms and experimental workflows to assess these properties.

## Potential Antioxidant Activity

Phenolic compounds can act as antioxidants through various mechanisms, primarily by donating a hydrogen atom to neutralize free radicals. This process is a key aspect of their protective effects against oxidative stress.

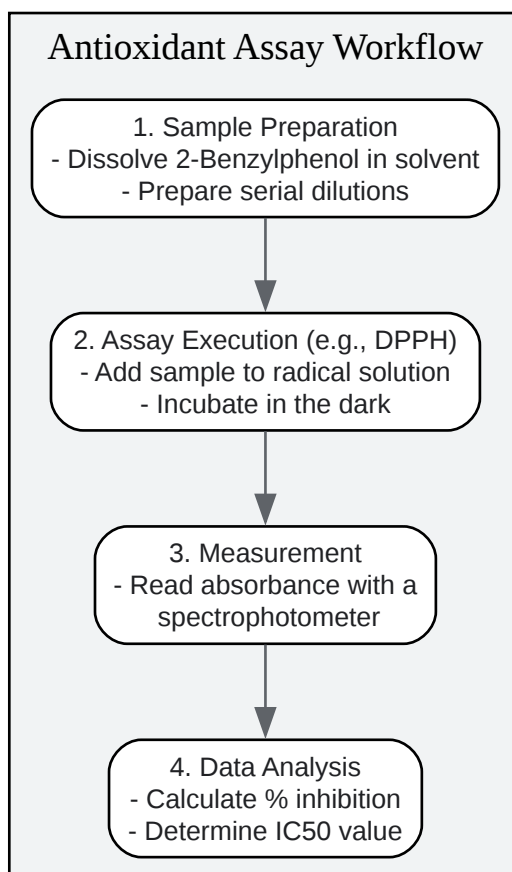


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Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

## Experimental Workflow for Antioxidant Assays

The antioxidant capacity of **2-benzylphenol** can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.



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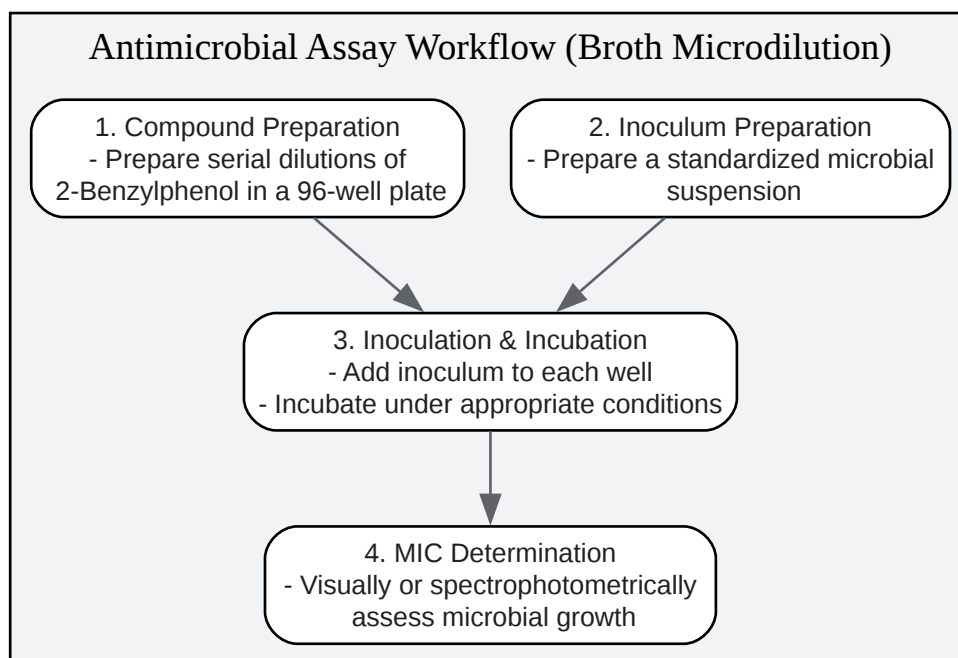
Caption: A generalized workflow for in vitro antioxidant activity assessment.

## Potential Antimicrobial Activity

Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[7]

## Experimental Workflow for Antimicrobial Assays

The antimicrobial efficacy of **2-benzylphenol** can be determined using methods like the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).



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Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

## Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **2-benzylphenol**, supported by quantitative data and established experimental protocols. The information presented serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, facilitating further investigation into the applications of this versatile compound.

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